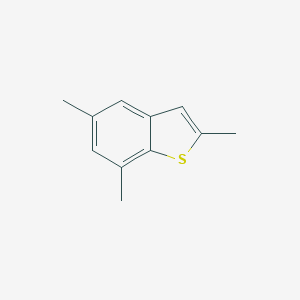

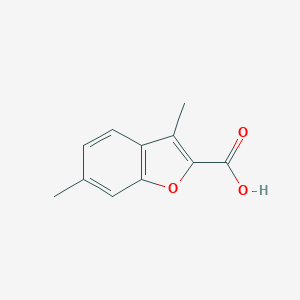

3,6-Dimethyl-1-benzofuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

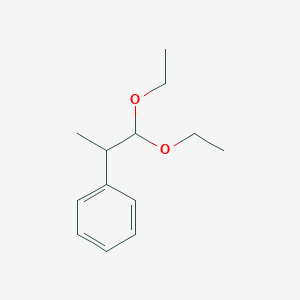

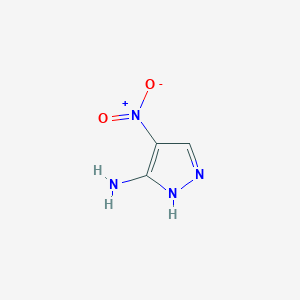

The compound of interest, 3,6-Dimethyl-1-benzofuran-2-carboxylic acid, is a derivative of benzofuran, which is a fused aromatic system combining a benzene ring with a furan ring. Benzofuran derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The structural motif of benzofuran is present in various natural products and synthetic compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, which has been used to synthesize commercial drug molecules like benzbromarone and amiodarone . Although the specific synthesis of 3,6-Dimethyl-1-benzofuran-2-carboxylic acid is not detailed in the provided papers, the general strategies for synthesizing benzofuran derivatives can be inferred.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied using spectroscopic methods and quantum chemical computations. For instance, the structural and spectroscopic characteristics of (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide were investigated through Infrared, Raman, and NMR spectroscopy, complemented by density functional theory (DFT) computations . The crystal structure of 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid reveals a dihedral angle between the carboxylic acid group and the benzofuran ring system, with hydrogen bonding playing a significant role in the crystal packing .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including the formation of molecular adducts and coordination with metal ions. For example, 1-Benzofuran-2,3-dicarboxylic acid forms supramolecular adducts with different cations and can coordinate to metal ions as a ligand . The reactivity of benzofuran derivatives can be further understood through molecular electrostatic potential and frontier molecular orbitals (FMOs) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The optical, thermal, mechanical, and dielectric properties of these compounds can be studied using various techniques such as UV-Vis-NIR spectroscopy, TG/DTA analyses, Vickers microhardness measurement, and dielectric behavior investigations . The presence of substituents on the benzofuran ring can significantly affect these properties, as seen in the case of 3,5-dimethylprazole:1,3,5-benzene tricarboxylic acid molecular adduct .

Applications De Recherche Scientifique

Anti-Tumor Activity

- Scientific Field : Medical and Pharmaceutical Research .

- Application Summary : Benzofuran compounds have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects .

- Results or Outcomes : In one study, a compound (referred to as compound 36) was found to have significant cell growth inhibitory effects on different types of cancer cells .

Anti-Oxidative Activity

- Scientific Field : Biochemistry .

- Application Summary : The 1,3-benzofuran derivatives have been identified as novel antioxidants .

- Results or Outcomes : The 1,3-benzofuran derivatives have very similar antioxidant activities with EC 50 values of 8.57, 9.72, 8.27 and 10.59 mM, respectively .

Palladium-Catalyzed Cross-Coupling Reaction

- Scientific Field : Organic Chemistry .

- Application Summary : “3,6-Dimethyl-1-benzofuran-2-carboxylic acid” undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

- Results or Outcomes : The reaction results in the formation of the corresponding biaryl .

Anti-Hepatitis C Virus Activity

- Scientific Field : Virology .

- Application Summary : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

- Results or Outcomes : The novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

- Scientific Field : Oncology .

- Application Summary : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

- Results or Outcomes : Some substituted benzofurans have dramatic anticancer activities . For instance, compound 36 was found to have significant cell growth inhibitory effects on different types of cancer cells .

Synthesis of Polycyclic Benzofuran Compounds

- Scientific Field : Organic Chemistry .

- Application Summary : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

- Methods of Application : This involves the cyclization of aryl acetylenes using transition-metal catalysis .

- Results or Outcomes : This method is an excellent way for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Anti-Inflammatory Activity

- Scientific Field : Pharmacology .

- Application Summary : Some benzofuran derivatives have shown anti-inflammatory activities . These compounds can inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .

- Results or Outcomes : The benzofuran derivatives have shown significant anti-inflammatory activities .

Antimicrobial Activity

- Scientific Field : Microbiology .

- Application Summary : Benzofuran derivatives have been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains .

- Results or Outcomes : The benzofuran derivatives have shown significant antimicrobial activities .

Antioxidant Activity

- Scientific Field : Biochemistry .

- Application Summary : Benzofuran derivatives have been found to exhibit antioxidant activity . These compounds can neutralize free radicals, which play a key role in aging and various diseases .

- Results or Outcomes : The benzofuran derivatives have shown significant antioxidant activities .

Propriétés

IUPAC Name |

3,6-dimethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBLVHFNRPEBDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400057 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethyl-1-benzofuran-2-carboxylic acid | |

CAS RN |

16820-37-4 |

Source

|

| Record name | 3,6-dimethyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.